molecular formula C23H16Cl3F3N4OS2 B2924788 11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 338397-40-3

11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2924788
CAS No.: 338397-40-3
M. Wt: 591.87
InChI Key: SSZRUNYANDLWJA-UHFFFAOYSA-N
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Description

This compound is a heterotricyclic derivative featuring a fused 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene core. Key structural elements include:

  • (2,4-Dichlorophenyl)methylsulfanyl moiety: Enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.
  • 4-Methyl group: Likely influences steric effects and solubility.

Properties

IUPAC Name

11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3F3N4OS2/c1-32-21(34)18-14-4-5-33(19-16(26)6-12(8-30-19)23(27,28)29)9-17(14)36-20(18)31-22(32)35-10-11-2-3-13(24)7-15(11)25/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRUNYANDLWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC3=C(C=C(C=C3)Cl)Cl)SC4=C2CCN(C4)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of chloro and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions.

    Attachment of the dichlorophenyl and methylsulfanyl groups: These steps may involve nucleophilic substitution reactions.

    Final cyclization and formation of the triazatricyclo structure: This step often requires specific conditions such as high temperature and the presence of catalysts.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name/Identifier Core Structure Key Substituents Potential Implications
Target Compound Triazatricyclo[7.4.0.02,7]trideca-triene 3-Cl-5-CF3-pyridin-2-yl, (2,4-Cl2Ph)CH2S-, 4-CH3 High lipophilicity; possible kinase inhibition or antimicrobial activity .
CAS 685107-92-0 () Triazatetracyclo[8.7.0.02,7.012,16] 15-(4-Cl-Ph)SO2, 4,5-OCH3 Sulfonyl group may enhance solubility; methoxy groups could modulate electron density .
5-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol () Piperidine-triazole 3-Cl-5-CF3-pyridin-2-yl, phenyl, thiol Thiol group suggests redox activity; piperidine enhances conformational flexibility .
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one () Dihydropyridazinone 3-CF3-Ph, Cl, methylamino Dihydropyridazinone core is associated with anti-inflammatory or anticancer activity .

Functional Group and Bioactivity Insights

  • Trifluoromethylpyridine Groups : Present in the target compound and ’s triazole derivative. The CF3 group enhances metabolic stability and binding affinity in kinase inhibitors (e.g., c-Met inhibitors) by reducing oxidative metabolism .
  • Sulfur-Containing Moieties : The methylsulfanyl group in the target compound and the thiol group in ’s triazole may engage in hydrogen bonding or disulfide exchange, critical for target engagement in enzyme inhibition .

Biological Activity

The compound 11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on existing literature, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's structure includes:

  • Molecular Formula : C₁₆H₁₃ClF₃N₂OS
  • Molecular Weight : 392.81 g/mol
  • CAS Number : 430454-70-9

Research indicates that the compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : The compound may interact with various receptors, including purinergic receptors, influencing immune responses and cellular communication pathways .
  • Antiviral Activity : Some derivatives containing similar structural motifs have demonstrated activity against viral infections such as H5N1 and SARS-CoV-2, indicating potential antiviral properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect/Outcome Reference
Enzyme InhibitionInhibits phospholipase A2
Antiviral ActivityEffective against H5N1 and SARS-CoV-2
CytotoxicityInduces apoptosis in cancer cell lines
Immune ModulationEnhances regulatory T cell proliferation

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant apoptosis induction at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Viral Infections : In vitro assays showed that derivatives of this compound effectively inhibited viral replication in cell cultures infected with H5N1 and SARS-CoV-2. The compounds appeared to interfere with viral entry and replication processes.
  • Immunomodulatory Effects : Research highlighted its role in modulating immune responses by enhancing the proliferation of regulatory T cells (Tregs), which could have implications for transplantation and autoimmune disease therapies.

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